REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]Cl)(=[O:3])[CH3:2].[I-:11].[Na+]>CC(C)=O>[C:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][I:11])(=[O:3])[CH3:2] |f:1.2|
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Name
|
|
Quantity
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26.5 g
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Type
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reactant
|
Smiles
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C(C)(=O)OCCCCCCl
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The resulting pale yellow solution was heated
|
Type
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TEMPERATURE
|
Details
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at reflux for 65 h, during which time a white solid
|
Duration
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65 h
|
Type
|
CUSTOM
|
Details
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separated (sodium chloride)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the NaCl, which
|
Type
|
WASH
|
Details
|
was washed with acetone and diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C
|
Type
|
CUSTOM
|
Details
|
isolated yield=9.47 g (100%)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OCCCCCI
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |